molecular formula C10H12Cl2O2 B12703201 2,3-Dichloro-1,4-diethoxybenzene CAS No. 56054-73-0

2,3-Dichloro-1,4-diethoxybenzene

Cat. No.: B12703201
CAS No.: 56054-73-0
M. Wt: 235.10 g/mol
InChI Key: HSCDKMSHHDHBOW-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,4-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted onto the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,4-diethoxybenzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 3 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,4-diethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding dihydro derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-1,4-diethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,4-diethoxybenzene involves its interaction with various molecular targets. The chlorine atoms and ethoxy groups influence the compound’s reactivity and interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the ethoxy groups act as electron-donating groups, enhancing the reactivity of the benzene ring towards electrophiles.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.

    2,3-Dichloro-1,4-dihydroxybenzene: Similar structure but with hydroxyl groups instead of ethoxy groups.

    2,3-Dichloro-1,4-dinitrobenzene: Similar structure but with nitro groups instead of ethoxy groups.

Uniqueness

2,3-Dichloro-1,4-diethoxybenzene is unique due to the presence of ethoxy groups, which influence its chemical reactivity and potential applications. The ethoxy groups make the compound more lipophilic compared to its hydroxyl or methoxy analogs, potentially affecting its solubility and interactions in biological systems.

Properties

CAS No.

56054-73-0

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

2,3-dichloro-1,4-diethoxybenzene

InChI

InChI=1S/C10H12Cl2O2/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-6H,3-4H2,1-2H3

InChI Key

HSCDKMSHHDHBOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)OCC)Cl)Cl

Origin of Product

United States

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